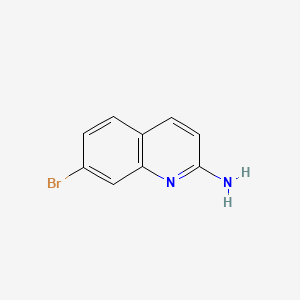

7-Bromoquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJHDQCHZUELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670458 | |

| Record name | 7-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-53-2 | |

| Record name | 7-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 7-Bromoquinolin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromoquinolin-2-amine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides established synthesis and functionalization protocols, and explores its applications in the development of novel therapeutic agents. Particular focus is given to its role as a scaffold for generating potent inhibitors of critical signaling pathways in cancer and other diseases.

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound, in particular, serves as a versatile precursor for the synthesis of diverse compound libraries due to its two reactive sites: the 2-amino group and the 7-bromo substituent. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their research and development endeavors.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 116632-53-2 | [2][3] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 362.4 ± 22.0 °C (Predicted) | [3] |

| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.5 | [3] |

| PSA (Polar Surface Area) | 38.9 Ų | [3] |

| InChI Key | VKPJHDQCHZUELB-UHFFFAOYSA-N | [2] |

Synthesis of this compound

While a variety of methods exist for the synthesis of quinoline derivatives, a common approach to obtaining this compound involves a multi-step sequence. One documented method involves the refluxing of precursor compounds with anhydrous potassium carbonate (K₂CO₃) and acetamide, which can yield the crude product in approximately 75% yield.[2]

A plausible synthetic pathway, adapted from established methodologies for similar quinoline structures, is depicted below.

Caption: A generalized synthetic workflow for this compound.

Reactivity and Functionalization

The chemical versatility of this compound stems from the distinct reactivity of its two functional groups. The 2-amino group is nucleophilic and readily undergoes reactions such as acylation and alkylation. The 7-bromo substituent, on the other hand, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Experimental Protocols for Functionalization

This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various boronic acids or esters.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of Toluene and Water)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[4]

-

Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.[4]

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2-amine.[4]

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

The 2-amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides.

-

Materials:

-

This compound

-

Acylating agent (e.g., acetic anhydride or benzoyl chloride)

-

Base (e.g., triethylamine or pyridine)

-

Aprotic solvent (e.g., dichloromethane or THF)

-

-

Procedure:

-

Dissolve this compound in the aprotic solvent.

-

Add the base to the solution.

-

Slowly add the acylating agent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Alkylation of the 2-amino group can be achieved using alkyl halides, though care must be taken to control the degree of alkylation.

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide or benzyl bromide)

-

Base (e.g., potassium carbonate or sodium hydride)

-

Polar aprotic solvent (e.g., DMF or acetonitrile)

-

-

Procedure:

-

To a solution of this compound in the solvent, add the base.

-

Add the alkyl halide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography to separate mono- and di-alkylated products.

-

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound have shown significant promise as inhibitors of various signaling pathways implicated in cancer. The ability to readily diversify the scaffold at the 7-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Inhibition of Cancer-Related Signaling Pathways

Quinoline-based compounds have been shown to inhibit several key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinoline derivatives.[5]

-

EGFR (Epidermal Growth Factor Receptor) Pathway: Overactivation of the EGFR pathway is a common driver of tumor growth. Quinoline derivatives have been developed as potent EGFR inhibitors.[6]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of this pathway can starve tumors and prevent their growth.[5]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Quinoline-based molecules have been investigated as inhibitors of PI3K.[5]

Quantitative Biological Activity

While specific IC₅₀ values for derivatives of this compound are not extensively reported in publicly available literature, data from structurally related bromoquinoline compounds provide valuable benchmarks. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines with IC₅₀ values in the low micromolar range.[2] Similarly, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed significant IC₅₀ values ranging from 1.31 to 11.04 μM against cancer cell lines.[2]

| Compound Class | Cancer Cell Line(s) | IC₅₀ Range (µM) | Reference(s) |

| 5,7-Dibromo-8-hydroxyquinoline derivatives | C6, HeLa, HT29 | Low micromolar | [2] |

| 6-Bromo-7-anilino-1-arylisoquinolinequinones | Various | 1.31 - 11.04 | [2] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its dual reactivity allows for the strategic introduction of diverse functionalities, enabling the exploration of vast chemical space. The quinoline core, particularly when substituted at the 2- and 7-positions, has proven to be a promising scaffold for the development of potent inhibitors of key cancer-related signaling pathways. This technical guide provides a solid foundation of chemical properties, synthetic and functionalization protocols, and biological context to aid researchers in leveraging this compound for the discovery of next-generation therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

7-Bromoquinolin-2-amine: A Comprehensive Physicochemical Profile for Advanced Research

For Immediate Release

This technical guide offers an in-depth analysis of the core physicochemical properties of 7-Bromoquinolin-2-amine, a crucial heterocyclic compound for researchers, scientists, and professionals in the field of drug development. As a quinoline derivative, this molecule serves as a significant scaffold in medicinal chemistry, and a thorough understanding of its physical and chemical characteristics is paramount for its application in the synthesis of novel therapeutic agents. This document provides a consolidated overview of its key properties, detailed experimental protocols for their determination, and a logical workflow to guide researchers in their analytical endeavors.

Core Physicochemical Data

The physicochemical properties of this compound are fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADMET). The following table summarizes the key quantitative data for this compound. It is important to note that while some values are experimentally derived, others are predicted based on computational models, a common practice in early-stage drug discovery to estimate molecular behavior.

| Property | Value | Data Source |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Melting Point | Not available | |

| Boiling Point | 362.4 ± 22.0 °C (Predicted) | [1] |

| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [1] |

| Aqueous Solubility | Data not available | |

| pKa (most basic) | Data not available | |

| logP (Octanol-Water Partition Coefficient) | 2.5 (XLogP3) | [1] |

| Polar Surface Area (PSA) | 38.9 Ų | [1] |

Experimental Protocols for Property Determination

Accurate experimental determination of physicochemical properties is essential for verifying computational predictions and for regulatory submissions. Below are detailed, standard methodologies that can be employed to determine the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining aqueous solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:

-

A solution of this compound of a known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol or methanol for compounds with limited aqueous solubility.[3]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[3]

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[4]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Experimental Workflow for Physicochemical Characterization

To ensure a systematic and logical approach to the characterization of this compound, the following experimental workflow is recommended. This workflow begins with the acquisition and purification of the compound, followed by a series of analytical tests to determine its key physicochemical properties.

This comprehensive guide provides the foundational physicochemical data and experimental context necessary for the effective utilization of this compound in drug discovery and development. The provided protocols and workflow are intended to serve as a valuable resource for researchers, enabling standardized and reproducible characterization of this and similar quinoline derivatives.

References

Spectroscopic Profile of 7-Bromoquinolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 7-Bromoquinolin-2-amine (CAS No: 116632-53-2), a key intermediate in medicinal and synthetic chemistry.[1] Due to the limited availability of directly published experimental spectra, this document compiles predicted data based on the analysis of closely related analogs and fundamental spectroscopic principles.

Chemical Structure and Properties

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of a bromine atom at the C-7 position is expected to influence the chemical shifts of adjacent protons due to its electron-withdrawing nature.[1] The primary amine at the C-2 position will also significantly impact the electronic environment of the quinoline ring.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.7 - 6.9 | d | ~8.5 - 9.0 |

| H-4 | ~7.6 - 7.8 | d | ~8.5 - 9.0 |

| H-5 | ~7.4 - 7.6 | d | ~8.0 - 8.5 |

| H-6 | ~7.2 - 7.4 | dd | ~8.0 - 8.5, ~1.5 - 2.0 |

| H-8 | ~7.8 - 8.0 | d | ~1.5 - 2.0 |

| -NH₂ | ~4.5 - 5.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-3 | ~108 - 110 |

| C-4 | ~138 - 140 |

| C-4a | ~148 - 150 |

| C-5 | ~123 - 125 |

| C-6 | ~128 - 130 |

| C-7 | ~118 - 120 |

| C-8 | ~129 - 131 |

| C-8a | ~136 - 138 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for a primary aromatic amine and a substituted quinoline ring.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1650 - 1580 | N-H Bend | Primary Amine |

| 1620 - 1450 | C=C, C=N Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| ~850 | C-H Out-of-plane Bend | Substituted Aromatic |

| ~600 - 500 | C-Br Stretch | Bromoalkane |

Mass Spectrometry (MS)

The mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 222 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |

| 224 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M peak. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters for ¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

Pulse width: 30-45°

-

-

Parameters for ¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 s

-

Proton decoupling: Broadband decoupling

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight) over a suitable m/z range to observe the molecular ion and its isotopic pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 7-Bromoquinolin-2-amine, a key intermediate in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, and the specific placement of a bromine atom at the 7-position and an amino group at the 2-position offers a versatile platform for the development of novel therapeutic agents.[1] This document outlines the primary synthetic routes, details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible research.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve the initial construction of a substituted quinoline core, followed by functional group interconversions to introduce the desired bromine and amine moieties. A prevalent strategy involves the synthesis of a 7-bromo-2-hydroxyquinoline or 7-bromoquinolin-2(1H)-one intermediate, which is subsequently converted to a 2-chloro derivative and finally aminated.

Synthetic Pathway Overview

A robust and frequently employed pathway commences with the synthesis of 7-bromoquinolin-2(1H)-one. This intermediate is then halogenated to yield 7-bromo-2-chloroquinoline, a key precursor that readily undergoes nucleophilic substitution with an amine source to produce the target this compound.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromoquinolin-2(1H)-one

The synthesis of the 7-bromoquinolin-2(1H)-one intermediate can be achieved through a two-step acylation-cyclization of a meta-substituted aniline.[2]

Materials:

-

m-Bromoaniline

-

Acryloyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve m-bromoaniline in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride to the stirred solution.

-

After the addition is complete, add aluminum chloride portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 7-bromoquinolin-2(1H)-one, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 7-Bromo-2-chloroquinoline

The conversion of the 7-bromoquinolin-2(1H)-one to the 2-chloro derivative is a critical step, preparing the scaffold for amination.[1][3]

Materials:

-

7-Bromoquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flask equipped with a reflux condenser and a caustic scrubber, add 7-bromoquinolin-2(1H)-one and dichloromethane.[3]

-

Add a catalytic amount of dimethylformamide.[3]

-

Slowly add phosphorus oxychloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Cautiously pour the residue onto crushed ice and neutralize with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product.

-

Filter the solid, wash with water, and dry to obtain 7-bromo-2-chloroquinoline. Further purification can be achieved by recrystallization.

Step 3: Synthesis of this compound

The final step involves the amination of the 7-bromo-2-chloroquinoline intermediate. This can be achieved through various methods, including nucleophilic aromatic substitution with ammonia or a protected amine source, or through modern cross-coupling reactions like the Buchwald-Hartwig amination.

Method A: Nucleophilic Aromatic Substitution with Ammonia

Materials:

-

7-Bromo-2-chloroquinoline

-

Ammonia (aqueous or in a sealed tube with a solvent like ethanol)

-

Copper catalyst (optional, e.g., CuI)

Procedure:

-

In a sealed reaction vessel, dissolve 7-bromo-2-chloroquinoline in a suitable solvent such as ethanol.

-

Add a concentrated aqueous solution of ammonia.

-

Heat the mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, the product will precipitate.

-

Filter the solid, wash with water, and dry.

-

The crude product can be purified by column chromatography or recrystallization.

Method B: Buchwald-Hartwig Amination

This method offers a more versatile and often higher-yielding route using a palladium catalyst.

Materials:

-

7-Bromo-2-chloroquinoline

-

Amine source (e.g., benzophenone imine as an ammonia equivalent, followed by hydrolysis)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk tube, combine 7-bromo-2-chloroquinoline, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene and the amine source via syringe.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC.

-

After the reaction is complete, cool the mixture and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

If a protected amine was used, perform the deprotection step (e.g., acid hydrolysis for benzophenone imine).

-

Purify the residue by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. Note that yields can vary based on the specific reaction conditions and scale.

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1. Acylation-Cyclization | m-Bromoaniline | Acryloyl chloride, AlCl₃ | 7-Bromoquinolin-2(1H)-one | 60-75 |

| 2. Chlorination | 7-Bromoquinolin-2(1H)-one | POCl₃, DMF (cat.) | 7-Bromo-2-chloroquinoline | 85-95 |

| 3. Amination (Buchwald-Hartwig) | 7-Bromo-2-chloroquinoline | Amine source, Pd catalyst, Ligand, Base | This compound | 70-90 |

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures. The versatility of the quinoline core and the strategic placement of the bromo and amino functionalities make this compound a valuable building block for the development of new chemical entities with potential therapeutic applications.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Quinolines

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive journey through the historical discovery and evolution of quinoline synthesis, from the foundational classical methods to modern innovations. Detailed experimental protocols for key syntheses are presented alongside quantitative data to facilitate comparison and application by researchers, scientists, and drug development professionals.

A Historical Overview: The Classical Era of Quinoline Synthesis

The late 19th century marked a period of intense investigation into the synthesis of quinoline and its derivatives, driven by the burgeoning dye industry and the quest to understand the structure of natural alkaloids. This era gave rise to several eponymous reactions that remain fundamental to the construction of the quinoline core.

The timeline below illustrates the rapid succession of these key discoveries:

Core Quinoline Synthesis Methods: Protocols and Data

This section provides a detailed examination of the seminal methods for quinoline synthesis, including experimental protocols and quantitative data on reaction yields.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the earliest and most direct methods for the synthesis of quinoline itself.[1] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3] The reaction is notoriously vigorous and exothermic, often requiring a moderator like ferrous sulfate to control its pace.[4][5]

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.[4]

-

Procedure:

-

In a large flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline (e.g., 24 g), nitrobenzene (e.g., 30 g), and glycerol (e.g., 120 g).[5]

-

Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 100 g).

-

Add ferrous sulfate heptahydrate (e.g., 10 g) as a moderator.[4]

-

Heat the mixture gently. Once the reaction commences (indicated by a rapid increase in temperature), remove the external heating. The reaction should proceed exothermically.

-

After the initial vigorous reaction subsides, heat the mixture at reflux for 3-5 hours.

-

Allow the mixture to cool, then dilute with water and neutralize with a concentrated sodium hydroxide solution.

-

Isolate the quinoline by steam distillation. The crude quinoline is then purified by fractional distillation.[4]

-

Quantitative Data for the Skraup Synthesis

| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) |

| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91[5] |

| Aniline | Arsenic Pentoxide | - | Less violent reaction reported[1] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | - | Not specified[4] |

| 6-Nitrocoumarin | Concentrated Sulfuric Acid | - | 14[6] |

The Doebner-von Miller Reaction (1881)

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, developed by Oscar Doebner and Wilhelm von Miller, allows for the synthesis of substituted quinolines.[7][8] This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid like zinc chloride.[9][10]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde (or acetaldehyde to generate it in situ), hydrochloric acid, and an oxidizing agent (often an intermediate in the reaction or air).[9][11]

-

Procedure:

-

Prepare a solution of aniline in aqueous hydrochloric acid in a reaction flask.

-

Slowly add crotonaldehyde to the acidic aniline solution with stirring. The reaction can be exothermic.

-

If using a Lewis acid catalyst like zinc chloride, it is added to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., chloroform or ether).

-

Wash the organic layer with water and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting 2-methylquinoline by distillation.[11]

-

Quantitative Data for the Doebner-von Miller Reaction

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) |

| 4-Isopropylaniline | Pulegone | Iodine | 41 (total of isomers)[12] |

| Aniline | Crotonaldehyde | Hydrochloric Acid | Not specified[9] |

| Aniline | Acrolein | HCl/Toluene | Not specified[9] |

The Friedländer Synthesis (1882)

Discovered by Paul Friedländer, this versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[13][14] This reaction is particularly useful for preparing substituted quinolines that are not easily accessible through other methods.[15][16]

Experimental Protocol: Synthesis of 2-Phenylquinoline

-

Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide (or another base/acid catalyst), and a solvent like ethanol.[2]

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a reaction flask.

-

Add a catalytic amount of sodium hydroxide.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.

-

Quantitative Data for the Friedländer Synthesis

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst/Conditions | Yield (%) |

| 2-Aminobenzaldehyde | Various ketones | Water, 70°C, catalyst-free | up to 97[17] |

| 2-Aminoaryl ketone | α-Methylene carbonyl | Fluorescein, white LED, EtOH | up to 96[18] |

| o-Nitroarylcarbaldehydes | Ketones/aldehydes | Fe/HCl (in situ reduction) | 58-100[19] |

The Combes Quinoline Synthesis (1888)

Reported by Alphonse Combes, this synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[20][21] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization.[22]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Materials: Aniline, acetylacetone (a β-diketone), and a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[9][22]

-

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst to the mixture, ensuring adequate cooling.

-

Heat the reaction mixture, typically in the range of 100-140°C.

-

Monitor the reaction progress using a suitable method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the mixture with a base and extract the product with an organic solvent.

-

Purify the product by distillation or recrystallization.

-

Quantitative Data for the Combes Synthesis

| Aniline Derivative | β-Diketone | Catalyst | Yield (%) |

| m-Chloroaniline | Acetylacetone | Not specified | Not specified[22] |

| β-Naphthylamine | Not specified | Not specified | Not specified[22] |

| p-Anisidine | Cyclohexanone-2-aldehyde | Not specified | Not specified[22] |

The Conrad-Limpach-Knorr Synthesis (1887)

This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, involves the reaction of anilines with β-ketoesters.[23][24] The reaction conditions determine the product: at lower temperatures (kinetic control), the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach), while at higher temperatures (thermodynamic control), 2-hydroxyquinolines are the major product (Knorr).[23][25]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

-

Materials: 4-Nitroaniline, ethyl acetoacetate, and a high-boiling solvent (e.g., mineral oil, Dowtherm A).[26]

-

Procedure:

-

A mixture of the aniline and β-ketoester is heated in an inert, high-boiling solvent.

-

The reaction is typically carried out at a high temperature (around 250 °C) to facilitate the cyclization of the intermediate anilino-crotonate.[23]

-

The product precipitates upon cooling and can be collected by filtration.

-

The crude product is then purified by recrystallization.

-

Quantitative Data for the Conrad-Limpach-Knorr Synthesis

| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Iso-butyl benzoate | Reflux | ~55-60[26] |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 2,6-di-tert-butylphenol | Reflux | 65[26] |

| Aniline | Ethyl acetoacetate | Mineral Oil | ~250 | up to 95[23] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in these classical quinoline syntheses.

Conclusion

The classical methods for quinoline synthesis, born out of the foundational era of organic chemistry, continue to be invaluable tools for the construction of this vital heterocyclic core. While modern advancements have introduced milder and more efficient protocols, a deep understanding of these seminal reactions is essential for any researcher in the field. The detailed protocols and comparative data provided in this guide serve as a practical resource for the synthesis and exploration of novel quinoline derivatives, paving the way for future discoveries in medicine and materials science.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. organicreactions.org [organicreactions.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 18. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 21. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 22. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 23. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 24. scribd.com [scribd.com]

- 25. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 26. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Amine Group in 2-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents and functional materials.[1][2] The presence and reactivity of the amino group at the C2 position are pivotal, offering a versatile handle for chemical modification to modulate biological activity, physicochemical properties, and pharmacokinetic profiles. This guide provides an in-depth analysis of the reactivity of this exocyclic amine group, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Physicochemical Properties and Basicity

The reactivity of the 2-amino group is fundamentally governed by its electronic environment. It is an aromatic amine, but its properties are influenced by the electron-withdrawing nature of the adjacent heterocyclic nitrogen atom within the quinoline ring system. This results in a lower basicity compared to a simple aniline. The basicity, quantified by the pKa value, is a critical parameter for predicting reaction behavior and understanding the compound's physiological disposition.

Table 1: Physicochemical Properties of 2-Aminoquinoline

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₈N₂ | [2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Light yellow to brown solid/powder | [2] |

| Melting Point | 126-131 °C | [2][3] |

| pKa | 3.43 (at 20 °C) / 7.3 | [2] |

Note: The presence of two pKa values often corresponds to the two nitrogen atoms in the quinoline structure. The lower pKa is typically associated with the less basic ring nitrogen.

Key Reactions of the 2-Amino Group

The lone pair of electrons on the nitrogen atom makes the 2-amino group nucleophilic, allowing it to participate in a variety of bond-forming reactions.[5] These reactions are central to the synthesis of diverse libraries of 2-aminoquinoline derivatives for drug discovery and materials science.

Caption: Key reactions of the 2-aminoquinoline core.

N-alkylation introduces alkyl substituents to the amino group, a common strategy to enhance lipophilicity and modulate ligand-receptor interactions.[6] This can be achieved through reactions with alkyl halides or via reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination This protocol is adapted from general procedures for the reductive alkylation of aminoquinolines.[6]

-

Materials:

-

2-Aminoquinoline (1.0 equiv)

-

Aldehyde or Ketone (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

-

Acetic acid (catalytic amount, optional)

-

-

Procedure:

-

Dissolve 2-aminoquinoline and the corresponding aldehyde or ketone in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If the amine salt is used or if the reaction is slow, a catalytic amount of acetic acid can be added.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated 2-aminoquinoline.

-

N-acylation involves the reaction of the amino group with an acylating agent (e.g., acid chloride or anhydride) to form an amide bond. This modification is crucial in medicinal chemistry to alter properties like metabolic stability and hydrogen bonding capacity.[7]

Experimental Protocol: N-Acetylation of 2-Aminoquinoline This protocol is a standard procedure for the acetylation of an aromatic amine.[7]

-

Materials:

-

2-Aminoquinoline (1.0 equiv)

-

Acetic anhydride (1.5 equiv)

-

Pyridine or Triethylamine (as base and/or solvent)

-

Dichloromethane (DCM) as solvent (optional)

-

-

Procedure:

-

Suspend or dissolve 2-aminoquinoline in pyridine or a mixture of DCM and triethylamine in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0 °C.

-

Add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any residual pyridine and acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetyl-2-aminoquinoline.

-

The formation of a C-N bond between the 2-amino group and an aryl group is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam couplings.[8][9] These methods are powerful for creating complex structures with applications as kinase inhibitors and other targeted therapeutics.

Experimental Protocol: Buchwald-Hartwig N-Arylation This protocol outlines the palladium-catalyzed amination of a 2-haloquinoline, a common route to N-aryl-2-aminoquinolines.[8]

-

Reactants: 2-Chloroquinoline (1.0 equiv), Arylamine (1.2 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

-

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)

-

Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Solvent: Toluene or Dioxane

-

Procedure:

-

In an oven-dried Schlenk tube, combine 2-chloroquinoline, the arylamine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the N-aryl-2-aminoquinoline.[8]

-

The primary aromatic amine of 2-aminoquinoline can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[10][] The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.

Experimental Protocol: Diazotization and Subsequent Hydrolysis This protocol describes the conversion of 2-aminoquinoline to 2-hydroxyquinoline (carbostyril).[10]

-

Materials:

-

2-Aminoquinoline (1.0 equiv)

-

Sodium nitrite (NaNO₂) (1.1 equiv)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure:

-

Dissolve 2-aminoquinoline in an aqueous solution of sulfuric acid in a beaker, cooling it in an ice-salt bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the stirred 2-aminoquinoline solution, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is often indicated by a color change.

-

After the addition is complete, continue stirring the mixture in the cold bath for 30 minutes.

-

To convert the diazonium salt to the hydroxyl derivative, gently heat the solution. The diazonium salt will decompose, releasing nitrogen gas and forming 2-hydroxyquinoline.

-

Heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and collect the precipitated 2-hydroxyquinoline by vacuum filtration.

-

Wash the product with cold water and recrystallize from an appropriate solvent.

-

Application in Drug Discovery

The functionalization of the 2-amino group is a cornerstone of medicinal chemistry programs targeting this scaffold. For instance, 2-aminoquinoline derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinolines.

The synthetic versatility of the 2-amino group allows for the systematic modification of a lead compound to optimize its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Caption: A typical drug discovery workflow using 2-aminoquinolines.

Summary of Quantitative Data

The efficiency of these transformations can vary significantly based on the specific substrates and reaction conditions employed. The following table provides representative yields for some of the synthetic methods discussed.

Table 2: Representative Yields for 2-Aminoquinoline Functionalization and Synthesis

| Reaction Type | Substrates | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl Ketone + α-Methylene Ketone | Catalyst/Reflux | ~85% | [8] |

| Buchwald-Hartwig Amination | 2-Chloroquinoline + Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | ~95% | [8] |

| Reductive Cyclization | Nitro/Cyano Precursor | Zn/AcOH, Reflux | 65-88% |[12] |

Conclusion

The 2-amino group of the quinoline scaffold is a reactive and versatile functional group that is central to the chemical biology and medicinal chemistry of this important class of compounds. A thorough understanding of its reactivity—from fundamental N-alkylation and N-acylation to more complex transition metal-catalyzed N-arylation and diazotization reactions—is essential for researchers, scientists, and drug development professionals. The ability to readily and predictably modify this position allows for the fine-tuning of molecular properties, enabling the development of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminoquinoline CAS#: 580-22-3 [m.chemicalbook.com]

- 4. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling [mdpi.com]

- 10. Diazotisation [organic-chemistry.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Influence of 7-Position Substitution on the Electronic Properties of Quinoline Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline ring system, particularly the ability to modify its electronic properties through substitution, allows for the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile. Substitution at the 7-position of the quinoline ring has been a key strategy in the development of potent and selective drug candidates. This technical guide provides an in-depth analysis of the electronic properties of 7-substituted quinoline derivatives, detailing their synthesis, experimental and computational characterization, and the impact of these properties on key biological signaling pathways.

Synthesis of 7-Substituted Quinoline Derivatives

The synthesis of 7-substituted quinoline derivatives can be achieved through various established methodologies. A common and versatile approach involves the construction of the quinoline core followed by modification at the 7-position. The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which can then be further functionalized.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-8-methylquinoline

This multi-step synthesis serves as a representative example for the preparation of a 7-substituted quinoline derivative.

Step 1: Synthesis of 3-Bromo-2-methylaniline (Starting Material)

This procedure describes the reduction of 1-bromo-2-methyl-3-nitrobenzene to the corresponding aniline.

-

Materials: 1-bromo-2-methyl-3-nitrobenzene, Ethanol, Saturated aqueous solution of ammonium chloride, Iron filings.

-

Procedure:

-

To a mixture of ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2°C, add 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol).[1]

-

Gradually add iron filings (6.46 g, 115.7 mmol) to the mixture while maintaining the temperature at 4°C.[1]

-

Stir the reaction mixture vigorously at 4°C for 70 hours.[1]

-

After the reaction is complete, filter the mixture and concentrate the filtrate.[1]

-

Extract the residue with ethyl acetate, and wash the organic layer with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-Bromo-2-methylaniline.

-

Step 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)

This step involves the construction of the quinoline ring system.

-

Materials: 3-Bromo-2-methylaniline, Diethyl 2-(ethoxymethylene)malonate, High-boiling point solvent (e.g., Dowtherm A).

-

Procedure:

-

A mixture of 3-Bromo-2-methylaniline and a slight excess of diethyl ethoxymethylenemalonate is heated.

-

The resulting intermediate is added to a larger flask containing preheated Dowtherm A at 250 °C and maintained for 15-30 minutes.[2]

-

The cyclization product precipitates out of the hot solvent.

-

Cool the reaction mixture to below 100 °C and add hexane to dilute and aid filtration.[2]

-

Filter the precipitated solid and wash thoroughly with hexane and then ethanol.

-

Dry the solid to obtain 7-Bromo-4-hydroxy-8-methylquinoline.[2]

-

Step 3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Chlorination)

This final step introduces the chloro group at the 4-position.

-

Materials: 7-Bromo-8-methylquinolin-4-ol, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).[1]

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]

-

Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 8-9.[1]

-

Filter the precipitated solid, wash thoroughly with water, and dry to obtain the crude product.

-

The crude 7-Bromo-4-chloro-8-methylquinoline can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]

-

Experimental and Computational Determination of Electronic Properties

The electronic properties of 7-substituted quinoline derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and dipole moment, are crucial for understanding their reactivity and biological activity. These parameters can be determined both experimentally and computationally.

Experimental Protocols

1. Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.

-

Apparatus: A three-electrode system comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire), connected to a potentiostat.

-

Procedure:

-

Prepare a solution of the 7-substituted quinoline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential between a defined range.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energies can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

E_HOMO = -[E_ox - E_(1/2)(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red - E_(1/2)(Fc/Fc⁺) + 4.8] eV

-

-

2. UV-Visible Spectroscopy for Band Gap Energy (E_g) Determination

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption edge can be used to determine the optical band gap.

-

Apparatus: A UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of the 7-substituted quinoline derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

The optical band gap (E_g) can be estimated from the onset of the absorption band (λ_onset) using the equation: E_g (eV) = 1240 / λ_onset (nm).

-

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the electronic properties of molecules with high accuracy.

-

Software: Gaussian, Spartan, or other quantum chemistry software packages.

-

Methodology:

-

The geometry of the 7-substituted quinoline derivative is optimized using a suitable level of theory, such as B3LYP with a 6-31G* or higher basis set.[3]

-

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.

-

The energies of the HOMO and LUMO, as well as the dipole moment and other electronic descriptors, are then calculated at the same level of theory.[4][5] The HOMO-LUMO energy gap is the difference between the LUMO and HOMO energies.[4][5]

-

Tabulated Electronic Properties of 7-Substituted Quinoline Derivatives

The electronic properties of quinoline derivatives are significantly influenced by the nature of the substituent at the 7-position. Electron-donating groups (EDGs) generally increase the HOMO energy level and decrease the HOMO-LUMO gap, while electron-withdrawing groups (EWGs) tend to lower both the HOMO and LUMO energy levels and can have a varied effect on the energy gap. The following table presents a summary of calculated electronic properties for a representative set of 4-substituted quinoline derivatives, illustrating the impact of substituent electronic effects. While not specific to the 7-position, these trends are generally applicable across the quinoline scaffold.

| Substituent (at C4) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| -H (Quinoline) | -6.646 | -1.816 | 4.830 |

| -NH₂ | -5.68 | -1.01 | 4.67 |

| -OH | -6.00 | -1.11 | 4.89 |

| -OCH₃ | -5.94 | -1.04 | 4.90 |

| -CHO | -6.53 | -2.47 | 4.06 |

| -COOH | -6.47 | -2.22 | 4.25 |

| Data is illustrative and based on DFT B3LYP/6-31G calculations for 4-substituted quinolines.[3]* |

Impact of Electronic Properties on Biological Signaling Pathways

The electronic properties of 7-substituted quinoline derivatives play a pivotal role in their mechanism of action and their ability to modulate key biological signaling pathways implicated in diseases such as cancer and malaria.

Anticancer Activity: Targeting PI3K/Akt/mTOR and EGFR Signaling Pathways

Several 7-substituted quinoline derivatives have demonstrated potent anticancer activity by inhibiting critical signaling pathways that drive tumor growth and proliferation.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers. Quinoline derivatives can act as inhibitors of PI3K, a key enzyme in this cascade. The electronic nature of the substituent at the 7-position can influence the binding affinity of the derivative to the ATP-binding pocket of PI3K. A simple structure-activity relationship (SAR) analysis of quinoline-chalcone hybrids revealed that the presence of an electron-donating group (e.g., -OCH₃) on the quinoline moiety can be optimal for cytotoxic activity.[6] This suggests that increased electron density on the quinoline ring may enhance interactions with the target enzyme.

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. The inhibitory activity of quinoline derivatives against EGFR is influenced by the electronic properties of the substituents. Halogen substitution at the anilino moiety of 4-anilinoquinazolines, a related scaffold, has been shown to modulate drug potency, with alterations in electronic properties such as dipole moment impacting interactions at the EGFR binding site.[7] While not directly at the 7-position, this highlights the importance of electronic tuning for EGFR inhibition.

Antimalarial Activity: Inhibition of Heme Polymerization

The primary mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite.[8] After the parasite digests hemoglobin, toxic free heme is released. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline derivatives can interfere with this process.

The electronic properties of the 7-substituent are critical for this activity. Electron-withdrawing groups at the 7-position of the quinoline ring are generally required for activity against both hematin polymerization and parasite growth.[9] The interaction between the quinoline derivative and heme is thought to involve π-π stacking between the quinoline ring and the porphyrin ring of heme. The electron density of the quinoline ring, which is modulated by the 7-substituent, can therefore influence the strength of this interaction and the subsequent inhibition of hemozoin formation.

Conclusion

The electronic properties of 7-substituted quinoline derivatives are a critical determinant of their biological activity. By strategically modifying the substituent at the 7-position, researchers can modulate the HOMO-LUMO energy gap, electron density distribution, and other key electronic parameters. This, in turn, influences the binding affinity of these compounds to their respective biological targets, such as kinases in cancer signaling pathways and heme in the malaria parasite. A thorough understanding of the structure-electronic property-activity relationships, facilitated by a combination of experimental and computational approaches, is essential for the rational design and development of novel, more effective 7-substituted quinoline-based therapeutics. This guide provides a foundational framework for researchers to explore and exploit the rich chemical space of these versatile heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

Solubility of 7-Bromoquinolin-2-amine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Bromoquinolin-2-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, its expected solubility profile based on structural analogs, and a detailed experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound for applications in drug discovery and development.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in different solvent systems. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 116632-53-2 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Predicted Density | 1.649 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 362.4 ± 22.0 °C | [1] |

| Predicted Flash Point | 173.0 ± 22.3 °C | [1] |

| XLogP3 | 2.5 | [1] |

| Polar Surface Area (PSA) | 38.9 Ų | [1] |

Expected Solubility Profile

While specific experimental data is scarce, the solubility of this compound can be inferred from its chemical structure and the known solubility of similar compounds.

The molecule possesses a quinoline core, which is a bicyclic aromatic heterocycle. Generally, quinoline derivatives show good solubility in a range of organic solvents.[2] The presence of an amino group at the 2-position can increase polarity and the potential for hydrogen bonding, which may enhance solubility in polar protic solvents.[3] Conversely, the bromine atom at the 7-position is a lipophilic substituent that can influence solubility in non-polar organic solvents.

Structurally similar compounds offer further insight:

-

8-Aminoquinoline is generally soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO), but has low water solubility. Its solubility can be influenced by pH.[4]

-

6-Bromoquinoline is reported to be soluble in polar aprotic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[5]

Based on these characteristics, this compound is expected to be soluble in a variety of polar aprotic and polar protic organic solvents. Experimental verification is essential to determine the precise quantitative solubility.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6] The following protocol outlines the steps for the quantitative analysis of this compound solubility.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed and some solid remains undissolved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the organic solvent to bring the concentration within the range of the prepared calibration standards.

-

Analyze the diluted sample and the calibration standards using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 116632-53-2 | Benchchem [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Tautomerism in Aminopyridine and Aminoquinoline Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry, understanding and controlling the tautomeric preferences of pharmacologically active scaffolds such as aminopyridines and aminoquinolines is of paramount importance. This technical guide provides a comprehensive analysis of the amino-imino tautomerism in these N-heterocyclic systems. It offers a detailed examination of the structural and environmental factors influencing the position of the tautomeric equilibrium, supported by quantitative data from both experimental and computational studies. Furthermore, this guide outlines detailed experimental and computational protocols for the characterization of these tautomeric systems and employs visualizations to clarify key concepts and workflows.

Introduction to Tautomerism in N-Heterocycles

Prototropic tautomerism in aminopyridine and aminoquinoline systems primarily involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the amino and imino forms. The position of this equilibrium is dictated by a delicate balance of factors including aromaticity, electronic effects of substituents, solvent polarity, pH, and temperature.

For aminopyridines, the amino tautomer is generally the predominant form.[1][2] However, the imino form can be stabilized by protonation or by the presence of electron-withdrawing substituents.[3] In the case of aminoquinolines, the fused benzene ring introduces additional electronic and steric factors that can influence the tautomeric equilibrium.

The ability of these molecules to exist in different tautomeric forms has significant implications for drug design. Tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and pKa values, which in turn affect their binding affinity to biological targets, membrane permeability, and metabolic stability.[4] A thorough understanding of the tautomeric landscape is therefore crucial for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium. Due to the rapid interconversion, direct experimental determination of KT can be challenging. Spectroscopic and computational methods are therefore invaluable tools for quantifying the relative stabilities of tautomers.